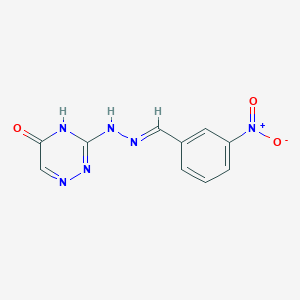![molecular formula C19H17N3O2S B5977952 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as HMN-214, is a synthetic compound that has been extensively studied for its potential use as an anticancer drug. It belongs to the class of compounds known as small molecule inhibitors, which can block the activity of specific enzymes or other proteins involved in cancer cell growth and proliferation.
作用机制
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide works by inhibiting the activity of a specific protein called ribonucleotide reductase (RNR), which is involved in the synthesis of DNA precursors necessary for cancer cell growth and proliferation. By blocking RNR activity, this compound can prevent the synthesis of DNA and ultimately lead to cancer cell death. In addition to its effects on RNR, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and mTOR.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of using 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for RNR and other cancer-related proteins, which can minimize off-target effects and toxicity. However, one limitation is that the optimal dosage and administration route for this compound in humans is still unknown, and more research is needed to determine its safety and efficacy in clinical trials.
未来方向
There are several future directions for research on 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of more potent and selective derivatives of this compound that can target specific cancer types or overcome drug resistance. Another area of interest is the combination of this compound with other chemotherapy drugs or immunotherapy agents to enhance its anticancer effects. Finally, more research is needed to determine the optimal dosage and administration route for this compound in humans and to evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-mercaptopyrimidine with 4-chloro-6-phenylpyrimidine, followed by the reaction of the resulting intermediate with 2-methylphenylacetic acid. This process results in the formation of this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its potential use as an anticancer drug. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin, in animal models.
属性
IUPAC Name |
N-(2-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-15(13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVPLDGVKMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
![3-benzyl-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5977879.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5977887.png)
![3-hydroxy-2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5977898.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)

![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![3-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5977943.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
